2-(2-Azidoethyl)oxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

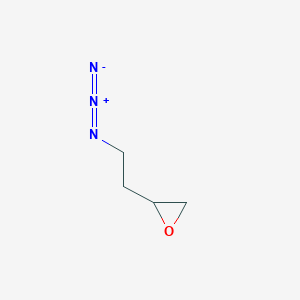

This compound is characterized by the presence of an azido group attached to an ethyl chain, which is further connected to an oxirane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Azidoethyl)oxirane typically involves the reaction of an epoxide with an azide source. One common method is the nucleophilic substitution reaction where an azide ion attacks the less hindered carbon of an epoxide ring, leading to the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile, and may require the use of a phase transfer catalyst to enhance the reaction rate .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate the use of high-pressure reactors to facilitate the reaction under controlled conditions. The choice of raw materials, reaction conditions, and purification methods are optimized to achieve high yield and purity of the final product .

Análisis De Reacciones Químicas

Epoxide Ring-Opening Reactions

The oxirane ring undergoes nucleophilic ring-opening under acidic or basic conditions, with regioselectivity dictated by the reaction mechanism:

Acid-Catalyzed Hydrolysis

-

Reagents : H₂O, H⁺ (e.g., H₂SO₄, HCl).

-

Mechanism : Protonation of the epoxide oxygen generates a carbocation intermediate. Nucleophilic attack by water occurs preferentially at the more substituted carbon (Sₙ1-like).

-

Product : Vicinal diol (1,2-diol) with trans-stereochemistry.

-

Example : Hydrolysis yields 2-(2-azidoethyl)-1,2-ethanediol .

Base-Catalyzed Nucleophilic Opening

-

Reagents : NaOH, NaSH, NH₃, or amines.

-

Mechanism : Sₙ2 attack at the less hindered epoxide carbon.

-

Products :

Nucleophile Product Conditions OH⁻ 2-(2-Azidoethyl)-1,2-ethanediol Aqueous NaOH, 60°C SH⁻ 2-(2-Azidoethyl)-1,2-ethanedithiol NaSH, DMF, 50°C NH₃ 2-(2-Azidoethyl)-2-aminoethanol NH₃, methanol, RT

Azide Group Transformations

The azido (-N₃) group participates in two primary reactions:

Staudinger Reaction

-

Reagents : Triphenylphosphine (PPh₃).

-

Mechanism : The azide reacts with PPh₃ to form an iminophosphorane intermediate, which hydrolyzes to a primary amine.

Catalytic Hydrogenation

-

Reagents : H₂, Pd/C or Raney Ni.

-

Conditions : 1 atm H₂, ethanol, 25°C.

Domino Reactions in Polyfunctional Systems

In bis(oxirane) systems, sodium azide induces domino pathways depending on stereochemistry:

-

cis-Oxiranes : Sequential ring-opening produces diazidodiols.

-

trans-Oxiranes : Intramolecular nucleophilic attack forms bicyclic oxabicyclo[3.3.1]nonanes .

Polymerization and Crosslinking

2-(2-Azidoethyl)oxirane acts as a monomer in cationic polymerization:

-

Catalyst : BF₃·OEt₂.

-

Product : Polyether with azide side chains, used in click chemistry applications .

Comparative Reaction Pathways

Mechanistic Insights

-

Regioselectivity : Governed by steric and electronic factors. Sₙ2 favors attack at less hindered carbons, while Sₙ1 proceeds via carbocation stability .

-

Kinetics : Ring-opening rates increase with electron-withdrawing groups adjacent to the epoxide .

This compound’s dual functionality enables applications in medicinal chemistry (e.g., β-hydroxypropyl ester synthesis) , polymer science, and agrochemical synthesis. Future research should explore enantioselective transformations and catalytic systems to enhance efficiency.

Aplicaciones Científicas De Investigación

Reactions

- Ring-Opening Reactions : The oxirane ring can be opened by water, alcohols, or amines.

- Substitution Reactions : The azido group can be substituted by other nucleophiles.

- Reduction Reactions : The azido group can be reduced to an amine using reducing agents.

Common Reagents and Conditions

| Reaction Type | Nucleophiles | Reducing Agents | Solvents |

|---|---|---|---|

| Ring-Opening | Water, alcohols | Hydrogen gas | Dimethylformamide (DMF) |

| Substitution | Various nucleophiles | Palladium catalyst | Acetonitrile |

Chemistry

2-(2-Azidoethyl)oxirane serves as a crucial building block in the synthesis of various heterocyclic compounds and polymers. Its ability to undergo diverse chemical transformations makes it valuable for creating complex organic molecules.

Biology

In biological research, this compound is employed for:

- Modification of Biomolecules : Used to study biological processes and interactions.

- Enzyme Inhibition Studies : Investigated for its potential to inhibit specific enzymes, including glucuronidase.

Medicine

This compound is being explored for:

- Drug Delivery Systems : Its chemical properties allow it to form stable conjugates useful in targeted drug delivery.

- Synthesis of Bioactive Compounds : It acts as a precursor for developing new pharmaceutical agents.

Industry

In industrial applications, this compound is utilized in:

- Production of Energetic Materials : Due to its high energy content, it is used in propellants and explosives.

Synthesis and Evaluation

A study focused on synthesizing azide-functionalized compounds from this compound demonstrated their effectiveness as selective glucuronidase inhibitors. The synthesized compounds showed varying degrees of inhibition based on structural modifications.

Polymerization Kinetics

Research has indicated that this compound significantly influences polymerization kinetics. Its interactions with biomolecules enhance the physical properties of polymer films, making it a valuable component in materials science.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial activity of this compound against various pathogens. While specific Minimum Inhibitory Concentration (MIC) values are still being determined, preliminary results suggest potential as a lead compound for antibiotic development.

Summary Table of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | Potential lead for antibiotics |

| Enzyme Inhibition | Inhibition of glucuronidase | Varying degrees of inhibition |

| Drug Delivery | Stability in conjugates for targeted delivery | Enhanced specificity and efficacy |

Mecanismo De Acción

The mechanism of action of 2-(2-Azidoethyl)oxirane primarily involves the reactivity of its functional groups. The oxirane ring is highly strained and thus readily undergoes ring-opening reactions with nucleophiles. The azido group, being a good leaving group, can participate in substitution and reduction reactions. These reactions often proceed via nucleophilic attack on the electrophilic carbon atoms of the oxirane ring or the azido group, leading to the formation of various products .

Comparación Con Compuestos Similares

Oxetane: Another three-membered ring ether, but with different reactivity and applications.

Aziridine: A three-membered ring containing nitrogen, used in the synthesis of polyamines and other nitrogen-containing compounds.

Epoxide: A general class of compounds containing a three-membered ring with an oxygen atom, similar to oxirane.

Uniqueness: The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields, making it a versatile and valuable compound in scientific research.

Actividad Biológica

2-(2-Azidoethyl)oxirane, a compound characterized by its azide and oxirane functional groups, has garnered attention in various fields, particularly in medicinal chemistry and polymer science. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₅H₇N₃O

- Molecular Weight : 127.13 g/mol

- CAS Number : 113738-13-9

The presence of the azide group (–N₃) and the epoxide ring (oxirane) contributes to its reactivity, enabling it to participate in various biochemical processes.

Target Interactions

The primary target of this compound is carboxylic acids. The compound interacts through a series of steps:

- Quaternization of Tertiary Amine : The azide group can facilitate the quaternization process.

- Ring-Opening Reactions : The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxypropyl esters.

Biochemical Pathways

The compound influences biochemical pathways by forming β-hydroxypropyl esters, which may alter the activity of enzymes and other biomolecules. This interaction can impact gene expression and cellular signaling pathways.

Pharmacokinetics

Recent studies have established kinetic parameters for the formation of β-hydroxypropyl esters at temperatures ranging from 323 K to 353 K. These parameters include reaction orders, rate constants, and activation energies, which are crucial for understanding the compound's behavior in biological systems.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in several contexts:

- Antimicrobial Activity : The compound has been evaluated for its potential to inhibit microbial growth, showing promise as a lead compound for developing new antibiotics.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, including glucuronidase, which plays a role in drug metabolism.

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing azide-functionalized compounds from this compound revealed their effectiveness as selective glucuronidase inhibitors. The synthesized compounds demonstrated varying degrees of inhibition based on structural modifications .

- Polymerization Kinetics : In laboratory settings, this compound has been shown to influence polymerization kinetics significantly. Its interactions with biomolecules can lead to enhanced physical properties in polymer films .

Applications in Research

The versatility of this compound extends across various scientific domains:

- Chemistry : It serves as a building block for synthesizing diverse heterocyclic compounds.

- Biology : The compound is utilized in modifying biomolecules to study biological interactions.

- Medicine : Investigated for drug delivery systems and as a precursor for bioactive compounds .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-(2-azidoethyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-7-6-2-1-4-3-8-4/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKWVZZSPZZMTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.